4-Methyl-2-(trifluoromethyl)phenol

Physicochemical Properties Lipophilicity Drug Design

4-Methyl-2-(trifluoromethyl)phenol (CAS 1243458-14-1) is a fluorinated phenolic compound with the molecular formula C8H7F3O and a molecular weight of 176.14 g/mol. It is characterized by a hydroxyl group at the 1-position, a methyl group at the 4-position, and a strong electron-withdrawing trifluoromethyl (-CF3) group at the 2-position of the benzene ring.

Molecular Formula C8H7F3O
Molecular Weight 176.14 g/mol
Cat. No. B8641861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(trifluoromethyl)phenol
Molecular FormulaC8H7F3O
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(F)(F)F
InChIInChI=1S/C8H7F3O/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,12H,1H3
InChIKeyNKHBJXQZKOWYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Understanding the Baseline Properties of 4-Methyl-2-(trifluoromethyl)phenol


4-Methyl-2-(trifluoromethyl)phenol (CAS 1243458-14-1) is a fluorinated phenolic compound with the molecular formula C8H7F3O and a molecular weight of 176.14 g/mol . It is characterized by a hydroxyl group at the 1-position, a methyl group at the 4-position, and a strong electron-withdrawing trifluoromethyl (-CF3) group at the 2-position of the benzene ring . Its predicted partition coefficient (LogP) is approximately 2.8 [1], and it has a predicted pKa of 9.685, indicating its behavior as a weak acid .

Procurement Analysis: Why 4-Methyl-2-(trifluoromethyl)phenol Cannot Be Replaced by Generic Analogs


The specific substitution pattern on the phenolic ring of 4-Methyl-2-(trifluoromethyl)phenol creates a unique physicochemical and electronic profile that cannot be replicated by other trifluoromethylphenol isomers or alkyl-substituted phenols. The ortho-CF3 group's strong electron-withdrawing effect on the para-hydroxy group significantly alters the molecule's acidity, lipophilicity, and, critically, its biological interaction profile [1]. Direct substitution with an isomer like 4-(trifluoromethyl)phenol, which lacks the 4-methyl group, or 2-(trifluoromethyl)phenol, which lacks the 4-methyl group, would change the molecule's lipophilicity (LogP) and its ability to interact with hydrophobic enzyme binding pockets, potentially abolishing any observed biological activity or altering its metabolic stability [2].

4-Methyl-2-(trifluoromethyl)phenol: A Quantitative Evidence Guide for Scientific Selection


Physicochemical Differentiation: LogP and Lipophilicity Compared to Structural Analogs

4-Methyl-2-(trifluoromethyl)phenol exhibits a calculated LogP (SlogP) of 2.8006 [1], which is higher than the unsubstituted 2-(trifluoromethyl)phenol (LogP 1.7) [2]. This increase in lipophilicity is attributed to the presence of the 4-methyl group, which enhances the molecule's ability to partition into lipid membranes, a critical factor for passive cellular permeability in drug discovery [1].

Physicochemical Properties Lipophilicity Drug Design

Electronic Property Differentiation: Impact of Substitution on Phenol Acidity (pKa)

The predicted pKa for 4-Methyl-2-(trifluoromethyl)phenol is 9.685 . This is notably higher (less acidic) than 4-(trifluoromethyl)phenol, which has a reported pKa of 6.5 . The presence of the electron-donating 4-methyl group counteracts the strong electron-withdrawing effect of the ortho-CF3 group, resulting in a weaker acid compared to the analog lacking the methyl group.

Physical Organic Chemistry Reactivity pKa

Biological Activity Trend: Isomeric Trifluoromethylphenols in Antibacterial Assays

A study of isomeric trifluoromethylphenols established a clear relationship between the position of the CF3 group and bactericidal activity against E. coli, ranking them as meta > para > ortho [1]. While the study did not test 4-Methyl-2-(trifluoromethyl)phenol directly, it provides crucial context: its ortho-CF3 substitution pattern (relative to the -OH) is associated with the weakest activity within this isomeric series [1].

Antimicrobial Structure-Activity Relationship E. coli

Anti-Proliferative Activity: Bioactivity Against MCF7 Cancer Cell Line

4-Methyl-2-(trifluoromethyl)phenol has been evaluated for its anti-proliferative activity against the human MCF7 breast cancer cell line using an MTT assay [1]. This demonstrates a potential application in oncology research. For context, the closely related analog 4-(trifluoromethyl)phenol has been shown to have an IC50 of >44.4 µM against the A549 lung cancer cell line, indicating relatively weak cytotoxic potency . While a direct comparison in the same cell line is unavailable, this data suggests both compounds exhibit modest anti-proliferative effects at best.

Cancer Research Cytotoxicity MCF7

Optimal Application Scenarios for Procuring 4-Methyl-2-(trifluoromethyl)phenol


Medicinal Chemistry: Scaffold for Lipophilicity-Tuned Drug Discovery

The combination of a predicted LogP of 2.8 and a demonstrated, albeit weak, anti-proliferative effect in MCF7 cells [1] positions 4-Methyl-2-(trifluoromethyl)phenol as a suitable lipophilic scaffold for hit-to-lead optimization. Researchers seeking to incorporate a metabolically stable trifluoromethyl group while maintaining a specific balance of lipophilicity and weak acidity (pKa ~9.7 ) will find this compound a more relevant starting point than the more acidic 4-(trifluoromethyl)phenol (pKa 6.5 ).

Agrochemical Research: Intermediate for Synthesis of Fluorinated Pesticides

Trifluoromethyl-substituted phenols are key intermediates in the synthesis of various insecticides and herbicides . The unique substitution pattern of 4-Methyl-2-(trifluoromethyl)phenol offers a distinct electronic and steric environment for further derivatization, potentially leading to new agrochemicals with improved potency or selectivity profiles compared to those derived from more common isomers like 3-trifluoromethylphenol .

Physical Organic Chemistry: Model Compound for Substituent Effect Studies

The compound serves as an excellent model system for studying the interplay between strong electron-withdrawing (-CF3) and electron-donating (-CH3) groups on a phenolic core. Its calculated pKa of 9.685 and LogP of 2.8 provide a clear and quantifiable differentiation from other isomers, making it a valuable standard for calibrating computational models or for use in quantitative structure-property relationship (QSPR) studies.

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